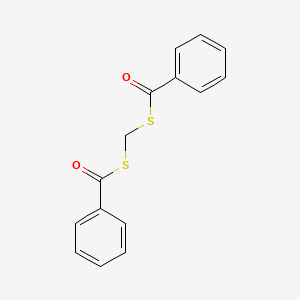
S,S'-Methylene dibenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzoylthio)methane is an organic compound characterized by the presence of two benzoylthio groups attached to a central methane molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzoylthio)methane typically involves the reaction of benzoyl chloride with a thiol compound under controlled conditions. One common method involves the use of benzoyl chloride and sodium sulfide in an organic solvent, such as dichloromethane, to produce bis(benzoylthio)methane . The reaction is usually carried out at room temperature and requires careful control of the reaction time and conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for bis(benzoylthio)methane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(benzoylthio)methane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert bis(benzoylthio)methane to its corresponding thiol derivatives.
Substitution: The benzoylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of bis(benzoylthio)methane, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(benzoylthio)methane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of bis(benzoylthio)methane involves its interaction with various molecular targets. The benzoylthio groups can form strong bonds with metal ions, making the compound useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)methane: This compound contains pyrazole rings instead of benzoylthio groups and is known for its biological activities.
Bis(indolyl)methane: Known for its antiproliferative and antiparasitic activities, this compound features indole rings.
Bis(methylthio)methane:
Uniqueness
Bis(benzoylthio)methane is unique due to its benzoylthio groups, which confer distinct chemical properties and reactivity. Its ability to form strong bonds with metal ions and participate in various chemical reactions makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
2242-21-9 |
|---|---|
Formule moléculaire |
C15H12O2S2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
S-(benzoylsulfanylmethyl) benzenecarbothioate |
InChI |
InChI=1S/C15H12O2S2/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
KJRKDEBBCVUPAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCSC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
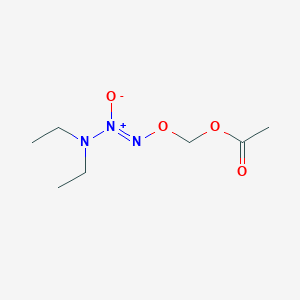
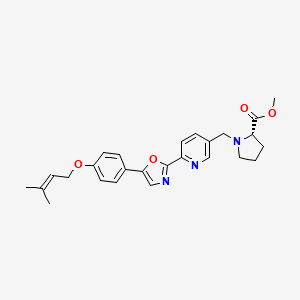
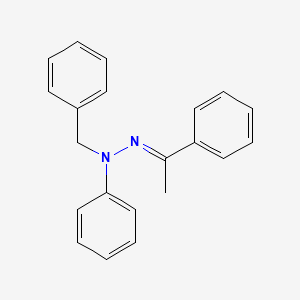
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
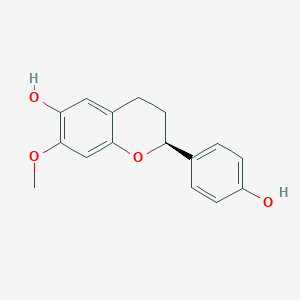
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
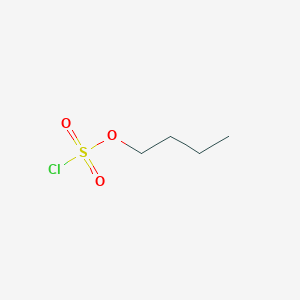
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)

